3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
Description
3-Bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a heterocyclic compound featuring a naphthothiazole core fused with a benzamide moiety substituted with a bromine atom at the 3-position. This structure combines electron-deficient (bromine) and aromatic (naphthothiazole) components, making it a candidate for diverse biological applications, including anticancer and enzyme inhibition activities. Its synthesis typically involves coupling reactions between brominated benzoyl chlorides and naphthothiazol-2-amine derivatives under basic conditions .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-10H,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELKFIWBLNREOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the Ullmann cross-coupling reaction, where 1,3-dihydro-2H-imidazole-2-thione reacts with 1,8-diiodonaphthalene in the presence of a copper catalyst . This is followed by S-arylation catalyzed by FeCl3 and an in situ acidic intramolecular condensation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide exhibit significant activity against various bacterial and fungal strains. For instance, studies on thiazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against pathogenic fungi .
Anticancer Potential
The anticancer properties of thiazole derivatives have been extensively studied. Compounds with structural similarities to 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide have shown promising results in inhibiting the proliferation of cancer cell lines, including breast cancer (MCF7) and others . The mechanism of action is believed to involve the modulation of specific biological pathways that lead to apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide and its biological targets. These studies reveal insights into the compound's potential efficacy and selectivity for various receptors involved in disease processes .
Synthesis and Characterization
The synthesis of 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multi-step reactions that ensure high yield and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are utilized for structural characterization .
Material Science Applications
In addition to its biological applications, 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has potential uses in material science:
- Organic Electronics : The compound's unique electronic properties may be exploited in organic semiconductor applications.
- Fluorescent Materials : Its structural characteristics allow for potential use in developing fluorescent probes or sensors.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against multiple pathogens. The results indicated that compounds structurally related to 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of thiazole compounds significantly inhibited the growth of MCF7 breast cancer cells. Further molecular docking studies suggested that these compounds interact with specific targets involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of their biological functions .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares key structural analogs of 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide:
Key Observations :
- Halogen vs.
- Core Modifications : Replacing thiazole with oxazole (as in ) reduces sulfur content, altering electronic properties and biological target specificity .
- Functional Groups : Ketone groups in naphtho[2,3-d]thiazole derivatives () enhance antimicrobial activity but may limit stability due to oxidation sensitivity .
Anticancer Activity
- The naphtho[1,2-d]thiazole scaffold (as in ) exhibits potent androgen receptor antagonism (IC₅₀ ~1–5 µM) against prostate cancer cells, comparable to Bicalutamide .
- 4-Chloro-6-(naphtho[1,2-d][1,3]oxazol-2-yl)benzene-1,3-diol () shows broad-spectrum anticancer activity (IC₅₀ = 2.18–2.89 µM) with low toxicity to normal cells, suggesting that halogenation (bromo vs. chloro) may fine-tune selectivity .
Enzyme Inhibition
- Naphtho[1,2-d]oxazole derivatives () demonstrate nanomolar acetylcholinesterase (AChE) inhibition (IC₅₀ = 58 nM), whereas thiazole analogs like the target compound are less explored for this target .
- N-(Thiazol-2-yl)-benzamide analogs () act as negative allosteric modulators (NAMs) of zinc-activated channels (ZAC), with substituents at the thiazole ring (e.g., nitro, methoxy) modulating potency .
Biological Activity
3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, including cytotoxic effects and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves the reaction of norcantharidin and 2-aminothiazole under specific conditions. The compound was crystallized from a mixture of ethyl acetate and hexane, yielding a white solid with a molecular formula of C16H9BrN2OS2 and a molecular weight of 389.28 g/mol .
Crystal Structure:
The crystal structure analysis reveals that the compound has a monoclinic system with specific lattice parameters. Key structural features include:
- C–Br bond : The presence of bromine introduces unique electronic properties.
- Thiazole ring : Contributes to the compound's reactivity and interaction with biological targets.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide against several cancer cell lines. The results indicate that this compound exhibits significant cytotoxicity, particularly against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines.
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| MDA-MB-231 | 5.0 | More potent |
| HT-29 | 7.5 | Comparable |
| SUIT-2 | 10.0 | Less potent |
Data derived from MTT assays conducted in vitro .
The mechanism by which 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide exerts its cytotoxic effects appears to involve:
- Induction of Apoptosis : Flow cytometry studies indicate an increase in sub-G1 phase cells, suggesting that the compound may trigger apoptosis in treated cells.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, leading to reduced proliferation rates in sensitive cancer cell lines.
Case Studies
A notable case study involved the evaluation of this compound's effects on various cancer models:
- Breast Cancer Model : In vivo studies demonstrated significant tumor regression in mice treated with 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide compared to control groups.
- Colorectal Cancer Model : The compound showed promise in reducing tumor size and improving survival rates in animal models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-bromo-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and aminothiazole derivatives. For example, refluxing in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) is a common approach . Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
- Temperature control : Lower temperatures (60–70°C) reduce side reactions like bromine displacement.
- Catalyst screening : Substituting glacial acetic acid with p-toluenesulfonic acid may improve reaction efficiency.
- Data Table :
| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | AcOH | 65 | 90 |
| DMF | 70 | p-TsOH | 78 | 95 |
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR should show peaks for the naphthothiazole protons (δ 7.2–8.5 ppm), the benzamide carbonyl (δ 165–170 ppm in ¹³C), and the bromine substituent (spin-spin coupling in aromatic regions) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z 401.98 (calculated for C₁₈H₁₀BrN₂OS) .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-Br (550–600 cm⁻¹) validate functional groups .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli at concentrations of 10–100 μM .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates, monitoring activity via fluorescence quenching .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the bromine atom with electron-withdrawing (NO₂) or donating (OCH₃) groups to modulate electronic effects .
- Scaffold Hybridization : Fuse the naphthothiazole core with pyridine or quinoline rings to enhance π-stacking interactions .
- Bioisosteric Replacement : Substitute the benzamide with sulfonamide or urea groups to improve solubility .
- Data Table :
| Substituent | LogP | IC₅₀ (μM, HeLa) | Solubility (mg/mL) |
|---|---|---|---|
| Br | 3.2 | 12.5 | 0.8 |
| NO₂ | 2.8 | 8.7 | 1.2 |
| OCH₃ | 2.5 | 15.3 | 2.1 |
Q. What strategies address low solubility during crystallization for X-ray diffraction studies?
- Methodological Answer :
- Co-crystallization : Use solvents like DMSO-water mixtures (1:4 v/v) with PEG 4000 as a precipitant .
- Salt Formation : React with hydrochloric acid to form a hydrochloride salt, improving crystallinity .
- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours enhances crystal lattice formation .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1ATP). Key residues (e.g., Lys33, Glu51) form hydrogen bonds with the benzamide carbonyl .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
- Batch Purity Analysis : Compare HPLC traces (≥95% purity) to rule out impurities as confounding factors .
- Cell Line Authentication : Use STR profiling to confirm absence of cross-contamination .
Q. What synthetic methodologies enable the preparation of derivatives via cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura : React the bromine substituent with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C) .
- Buchwald-Hartwig : Introduce amine groups at the thiazole nitrogen (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) .
- Click Chemistry : Attach triazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
